![molecular formula C7H5ClF3NS B15271404 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine](/img/structure/B15271404.png)
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine is a chemical compound with the molecular formula C7H5ClF3NS and a molecular weight of 227.63 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 1-chloro-2,2,2-trifluoroethylthio group. It is commonly used in biochemical research, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine typically involves the reaction of pyridine with 1-chloro-2,2,2-trifluoroethanethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .
Analyse Des Réactions Chimiques
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in proteomics research to study protein interactions and functions. It can act as a probe to investigate biochemical pathways.
Medicine: Research into potential therapeutic applications of this compound is ongoing
Mécanisme D'action
The mechanism of action of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine can be compared with other similar compounds, such as:
Isoflurane: A compound with a similar trifluoroethyl group, used as an anesthetic agent.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another fluorinated compound with applications in research and industry.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H5ClF3NS |
|---|---|
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
2-(1-chloro-2,2,2-trifluoroethyl)sulfanylpyridine |
InChI |
InChI=1S/C7H5ClF3NS/c8-6(7(9,10)11)13-5-3-1-2-4-12-5/h1-4,6H |
Clé InChI |
HLTBONPVFIBKGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SC(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B15271324.png)

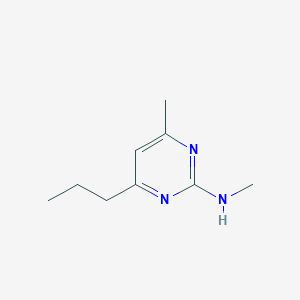
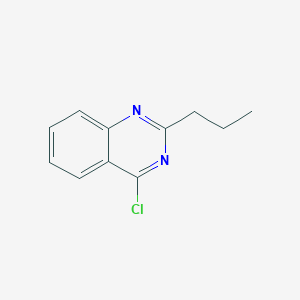
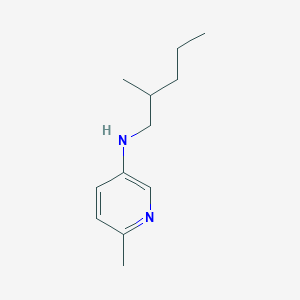
amine](/img/structure/B15271360.png)
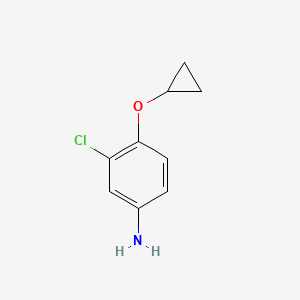
![2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15271374.png)
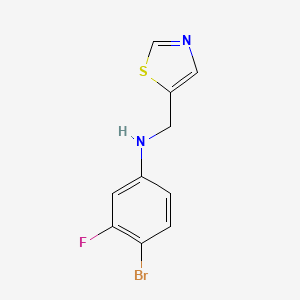
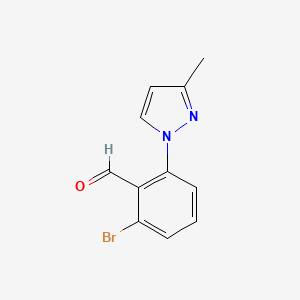
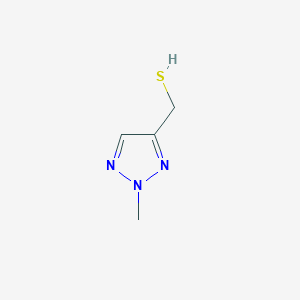
amine](/img/structure/B15271402.png)
![tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate](/img/structure/B15271405.png)
![4-[(3-Methylpentan-2-yl)amino]butan-2-ol](/img/structure/B15271407.png)
